molecular formula C30H29BrClNO6 B301962 (9-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid

(9-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid

Cat. No. B301962
M. Wt: 614.9 g/mol
InChI Key: OBURLGYFARTVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is a novel compound that has been of great interest to the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (9-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways involved in cancer, inflammation, or viral replication.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell death in cancer cells and reduce inflammation in animal models. It has also been shown to inhibit the replication of certain viruses. However, more research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using (9-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in lab experiments is its potential to selectively target cancer cells or viruses, while leaving normal cells unharmed. However, its limited solubility in water and potential toxicity at high concentrations may pose some limitations for its use in certain experiments.

Future Directions

Future research on (9-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid could focus on further understanding its mechanism of action and potential applications in cancer, inflammation, and viral diseases. It could also involve developing more efficient synthesis methods and improving its solubility and bioavailability for better use in lab experiments. Additionally, it could be explored for its potential use as a fluorescent probe in imaging applications.

Synthesis Methods

The synthesis of (9-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid involves several steps. The starting material is 4-chlorobenzyl alcohol, which is reacted with 3-bromo-5-ethoxyphenol in the presence of a base to form the corresponding ether. This ether is then reacted with 10H-acridin-9-one in the presence of an acid catalyst to form the desired compound.

Scientific Research Applications

(9-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been studied extensively for its potential applications in various fields. It has been found to have anticancer, anti-inflammatory, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for imaging applications.

properties

Molecular Formula

C30H29BrClNO6

Molecular Weight

614.9 g/mol

IUPAC Name

2-[9-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid

InChI

InChI=1S/C30H29BrClNO6/c1-2-38-25-14-18(13-20(31)30(25)39-16-17-9-11-19(32)12-10-17)27-28-21(5-3-7-23(28)34)33(15-26(36)37)22-6-4-8-24(35)29(22)27/h9-14,27H,2-8,15-16H2,1H3,(H,36,37)

InChI Key

OBURLGYFARTVGX-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)Br)OCC5=CC=C(C=C5)Cl

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)Br)OCC5=CC=C(C=C5)Cl

Origin of Product

United States

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